The disulfide bond (S-S) in 4-BrPhSSPh makes it a potential candidate for use as a monomer in the synthesis of polymers. Disulfide-containing polymers can exhibit interesting properties such as self-healing behavior and stimuli-responsiveness []. Research suggests 4-BrPhSSPh can undergo copolymerization, a process where it combines with other monomers to form a polymer chain. This opens possibilities for the development of novel functional polymers with tailored properties based on the choice of co-monomers.
The presence of the bromine atom (Br) and the aromatic rings in 4-BrPhSSPh suggests potential applications in material science. Aromatic compounds are known for their stability and ability to participate in various interactions, while bromine can influence properties like conductivity []. Research into incorporating 4-BrPhSSPh into materials could explore its influence on characteristics like electrical conductivity, self-assembly behavior, or potential applications in optoelectronic devices.
4-Bromophenyl disulfide, with the chemical formula C₁₂H₈Br₂S₂, is an organic compound characterized by its disulfide bond (-S-S-) linking two 4-bromophenyl groups. This compound appears as a yellow solid with a melting point ranging from 92 to 94 degrees Celsius . The presence of bromine in the phenyl rings enhances its reactivity, making it valuable in various chemical applications.
Research indicates that 4-bromophenyl disulfide exhibits biological activity, particularly in antimicrobial and anticancer studies. Its ability to disrupt cellular processes through oxidative stress mechanisms has been noted, making it a compound of interest in medicinal chemistry. Additionally, its derivatives have shown potential in inhibiting certain enzymes linked to disease pathways .
Several methods for synthesizing 4-bromophenyl disulfide have been documented:
4-Bromophenyl disulfide has diverse applications across various fields:
Studies on 4-bromophenyl disulfide interactions reveal its role in biological systems. Investigations have focused on its interaction with biomolecules, including proteins and nucleic acids, where it may influence redox states and enzyme activities. Understanding these interactions is crucial for developing therapeutic agents that exploit these mechanisms .
Several compounds share structural similarities with 4-bromophenyl disulfide, each exhibiting unique properties:
| Compound Name | Chemical Formula | Melting Point (°C) | Notable Properties |
|---|---|---|---|
| Bis(4-methylphenyl)disulfide | C₁₄H₁₄S₂ | 47-48 | Lower melting point; different substituent effects |
| Bis(4-methoxyphenyl)disulfide | C₁₄H₁₄O₂S₂ | 47-48 | Exhibits different solubility characteristics |
| Bis(phenyl)disulfide | C₁₂H₁₀S₂ | 60-62 | Lacks halogen substituents; differing reactivity |
| 1-(4-bromophenyl)-2-phenyldisulfide | C₁₂H₉BrS₂ | 220-222 | Higher melting point; unsymmetrical structure |
Each of these compounds provides insights into the reactivity and application potential of sulfur-containing organic compounds, highlighting the unique role of bromine substitution in modifying physical and chemical properties.
4-Bromophenyl disulfide, systematically named as 1-bromo-4-[(4-bromophenyl)disulfanyl]benzene, possesses the molecular formula C₁₂H₈Br₂S₂ and is registered under the Chemical Abstracts Service number 5335-84-2. The compound exhibits a symmetric molecular architecture consisting of two 4-bromophenyl groups connected through a central disulfide bridge, creating a characteristic sulfur-sulfur bond that defines its chemical behavior. The International Union of Pure and Applied Chemistry name for this compound is 1,1'-disulfanediylbis(4-bromobenzene), reflecting the symmetric nature of its structure.
The molecular structure demonstrates several important nomenclature variations that appear throughout the chemical literature. The compound is frequently referred to as bis(4-bromophenyl) disulfide, emphasizing the presence of two identical brominated aromatic units. Alternative systematic names include bis(p-bromophenyl) disulfide and 4,4'-dibromodiphenyl disulfide, all of which accurately describe the same molecular entity. The simplified molecular descriptor using Simplified Molecular Input Line Entry System notation is represented as Brc1ccc(cc1)SSc1ccc(cc1)Br, which clearly illustrates the connectivity pattern between the bromine substituents, aromatic rings, and the central disulfide linkage.
The compound belongs to the broader category of symmetric disulfides, where both organic groups attached to the sulfur atoms are identical. This structural classification is particularly significant because symmetric disulfides often exhibit distinct chemical behavior compared to their asymmetric counterparts. The para-bromination pattern on both aromatic rings creates a molecular environment where electronic effects are balanced, contributing to the compound's stability and predictable reactivity patterns.
The synthesis of 4-bromophenyl disulfide can be accomplished through several well-established methodologies, with oxidative coupling of corresponding thiols representing the most common and efficient approach. The oxidative coupling of 4-bromothiophenol using iodine in aqueous acetonitrile represents a particularly effective synthetic route. This method involves the treatment of 4-bromothiophenol with iodine in a water-acetonitrile mixture at room temperature, followed by quenching with sodium thiosulfate solution to remove excess iodine and subsequent extraction with dichloromethane.
The reaction mechanism for this oxidative coupling process follows a well-characterized pathway where iodine acts as the oxidizing agent to facilitate the formation of the disulfide bond. The reaction proceeds rapidly at ambient temperature, making it an attractive synthetic option for laboratory-scale preparation. The general reaction can be represented as the conversion of two equivalents of 4-bromothiophenol to one equivalent of 4-bromophenyl disulfide with the elimination of hydrogen iodide.
Alternative synthetic approaches include the use of other oxidizing systems, though these methods are less commonly employed for this specific compound. The choice of oxidizing agent significantly influences both the reaction efficiency and the purity of the final product. Research has demonstrated that mild oxidizing conditions are generally preferred to minimize side reactions and decomposition pathways that could lead to unwanted byproducts.
The physical properties of 4-bromophenyl disulfide reflect its molecular structure and intermolecular interactions. The compound exists as a solid at room temperature, appearing as white to pale yellow crystalline material. The melting point of the compound has been consistently reported across multiple sources, with values ranging from 92°C to 96°C, demonstrating good reproducibility in physical property measurements. Specifically, high-purity samples exhibit a melting point range of 92.0°C to 96.0°C, indicating the compound's thermal stability within this temperature range.
Table 1: Physical Properties of 4-Bromophenyl disulfide
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 376.12 g/mol | |
| Melting Point | 92-96°C | |
| Physical State | Solid | |
| Appearance | White to pale yellow crystals | |
| Boiling Point (Predicted) | 403.3±30.0°C | |
| Density (at 116.0°C) | 1.647 g/cm³ |
Spectroscopic characterization of 4-bromophenyl disulfide provides detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural confirmation. The proton nuclear magnetic resonance spectrum in deuterated chloroform exhibits characteristic signals that correspond to the aromatic protons. The spectrum typically shows two distinct multipets: one appearing around 7.3-7.5 parts per million corresponding to the aromatic protons ortho to the sulfur substituent, and another around 7.5-7.6 parts per million corresponding to the aromatic protons ortho to the bromine substituent.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the distinct carbon environments within the molecule. The spectrum exhibits signals corresponding to the quaternary carbon atoms bearing the bromine substituents and the carbon atoms directly bonded to the sulfur atoms. The chemical shift patterns are consistent with the expected electronic environment created by both the bromine substituents and the disulfide linkage.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 377 for the protonated molecular ion [M + H]⁺, providing definitive molecular weight confirmation. Additional fragmentation patterns in the mass spectrum can provide insights into the compound's stability and preferred cleavage pathways under ionization conditions.
Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule. The spectrum exhibits aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region, aromatic carbon-carbon stretching vibrations around 1500-1600 cm⁻¹, and carbon-bromine stretching vibrations at lower frequencies. The disulfide bond itself typically shows characteristic vibrations, though these may be obscured by other molecular vibrations in complex aromatic systems.
The thermodynamic properties of 4-bromophenyl disulfide are fundamentally influenced by the presence of the disulfide bond and the brominated aromatic systems. Disulfide bonds are characterized by moderate bond dissociation energies, typically around 60 kilocalories per mole, making them significantly weaker than carbon-carbon or carbon-hydrogen bonds but still providing substantial molecular stability. This intermediate bond strength contributes to the compound's utility in synthetic applications where controlled bond cleavage may be desired.
The sulfur-sulfur bond length in disulfides is approximately 2.05 Angstroms, which is notably longer than typical carbon-carbon bonds. This extended bond length, combined with the relatively low rotational barrier around the sulfur-sulfur axis, allows for conformational flexibility that can influence the compound's reactivity and intermolecular interactions. The dihedral angle preference in disulfides approaches 90 degrees, representing the most stable conformation from both steric and electronic perspectives.
Kinetic studies of disulfide reactivity have revealed significant variations in reaction rates depending on molecular structure and environmental factors. Research has demonstrated that disulfide bonds can exhibit rate constant variations spanning four orders of magnitude when reacting with oxidizing agents. The reactivity patterns are influenced by electrostatic stabilization effects and orbital alignment considerations that can either enhance or diminish the inherent reactivity of the sulfur-sulfur bond.
Table 2: Thermodynamic and Kinetic Parameters
The electrochemical properties of 4-bromophenyl disulfide reflect the redox-active nature of the disulfide functionality. The standard reduction potential for disulfide reduction to the corresponding thiol is approximately -250 millivolts versus the standard hydrogen electrode at physiological pH. This reduction potential indicates that the compound can participate in redox reactions under appropriate conditions, though it requires relatively strong reducing agents for efficient conversion.
Temperature-dependent studies reveal that the compound maintains structural integrity across a wide temperature range, with decomposition occurring only at temperatures significantly above its melting point. The predicted boiling point of 403.3°C with an uncertainty of ±30.0°C suggests considerable thermal stability, though experimental verification of this property would require specialized high-temperature analytical techniques.
The kinetic behavior of 4-bromophenyl disulfide in various chemical environments demonstrates the influence of both the aromatic bromine substituents and the central disulfide bond on reactivity patterns. The electron-withdrawing nature of the bromine atoms can influence the electron density at the sulfur centers, potentially affecting both nucleophilic and electrophilic attack mechanisms. Understanding these kinetic parameters is essential for optimizing synthetic applications and predicting the compound's behavior in complex chemical systems.
4-Bromophenyl disulfide, with the molecular formula C₁₂H₈Br₂S₂ and molecular weight of 376.13 g/mol, represents an important organosulfur compound featuring two 4-bromophenyl groups connected by a disulfide bridge [1] [2]. This compound exhibits characteristic physical properties including a melting point of 93-94°C and a boiling point of 403.3°C at 760 mmHg [1] [2]. The synthesis of 4-bromophenyl disulfide has been achieved through various synthetic methodologies, each offering distinct advantages in terms of reaction conditions, yields, and substrate scope.
Traditional synthesis methods for 4-bromophenyl disulfide primarily rely on direct oxidation of 4-bromothiophenol precursors using conventional oxidizing agents. The most established approach involves the oxidative coupling of 4-bromothiophenol using iodine as the oxidizing agent [3]. This method proceeds through a straightforward mechanism where 0.5 molar equivalents of iodine react with 4-bromothiophenol in a mixture of water and acetonitrile (1:5 ratio) at room temperature [3].
The iodine-mediated oxidation demonstrates remarkable efficiency, with reactions typically completing within minutes and affording quantitative yields of the corresponding disulfide products [3]. Experimental investigations have shown that aromatic thiols, including 4-bromothiophenol derivatives, exhibit similar reactivity patterns leading to rapid disulfide formation with minimal detectable substituent influence on reaction rates [3]. The reaction conditions are notably mild, requiring no elevated temperatures or extended reaction times, making this approach particularly attractive for laboratory-scale synthesis [3].
Another traditional approach utilizes dimethyl sulfoxide in combination with hydroiodic acid under acidic conditions [4]. This method employs 3 equivalents of dimethyl sulfoxide and 1 equivalent of hydroiodic acid relative to the starting thiophenol [4]. The reaction proceeds efficiently at room temperature, with typical completion times of 20-30 minutes and yields ranging from 87-95% [4]. The mechanism involves initial activation of dimethyl sulfoxide by hydroiodic acid to generate an active oxidizing species, followed by rapid thiol oxidation to form the desired disulfide product [4].
Copper-catalyzed systems have emerged as powerful tools for disulfide synthesis, offering enhanced selectivity and milder reaction conditions compared to traditional methods [5] [6]. Recent developments in copper catalysis have demonstrated the ability to construct disulfide bonds through various mechanistic pathways, including oxidative coupling and cross-electrophile coupling approaches [6] [7].
The copper-catalyzed oxidative coupling of thiophenols operates through a mechanism involving initial copper coordination to the substrate, followed by aerobic oxidation to generate the desired disulfide products [6]. Studies have shown that copper acetate in the presence of 2,2'-bipyridyl ligands can effectively promote the coupling of thiophenol derivatives with disulfides under air atmosphere [6]. The reaction proceeds via copper chelation to the sulfur center, which weakens the disulfide bond and facilitates nucleophilic attack by alkenes or other nucleophiles [6].
Recent investigations have revealed that copper-catalyzed systems can achieve excellent yields for disulfide formation, particularly when employing copper(I) iodide with bipyridyl ligands [6]. The mechanism involves initial copper coordination to the disulfide, promoting nucleophilic attack and subsequent oxidation with oxygen to regenerate the catalyst while allowing both halves of the disulfide to participate in the reaction [6]. This approach has demonstrated broad substrate scope and functional group tolerance, making it suitable for the synthesis of various brominated disulfide derivatives [6].
Cross-electrophile coupling reactions using iron catalysis have also shown promise for disulfide synthesis [7]. Iron pentacarbonyl has been employed to couple benzyl halides with disulfides, yielding thioether products in high yields without requiring terminal reductants [7]. The reaction demonstrates remarkable chemoselectivity, selectively targeting benzylic bromides while leaving aryl halides untouched [7]. Yields for various substituted derivatives range from 52% to 98%, with electron-rich substrates generally providing higher yields than electron-deficient counterparts [7].
Boronic acid-mediated approaches to disulfide synthesis represent an emerging area of synthetic methodology, offering unique advantages in terms of reaction selectivity and substrate compatibility [8] [9]. The use of boronic acids in disulfide formation operates through distinct mechanistic pathways compared to traditional oxidative methods [8] [9].
Chan-Lam coupling conditions have been successfully applied to achieve sulfur-arylation of sulfenamides with boronic acids [9]. This methodology employs copper(II) acetate hydrate as the catalyst in combination with Hünig's base and 4Å molecular sieves in dichloroethane at room temperature under air atmosphere [9]. The reaction proceeds quantitatively for various aryl boronic acids, including electron-rich and electron-deficient derivatives [9]. Yields typically range from 51% to quantitative conversion, with the process demonstrating excellent functional group tolerance [9].
The mechanism of boronic acid-mediated disulfide formation involves initial formation of boroxine trimers, which serve as more reactive coupling partners compared to the free boronic acids [9]. Molecular sieves play a crucial role in promoting boroxine formation in situ, thereby enhancing reaction efficiency [9]. The process operates under oxidative conditions, requiring air or oxygen atmosphere for catalyst turnover [9].
Dynamic combinatorial library studies have revealed that boronic acid ester formation can occur simultaneously with disulfide exchange reactions under appropriate conditions [8]. These investigations demonstrate that triethylamine can effectively promote both boronic ester transesterification and disulfide exchange in organic solvents [8]. The optimized conditions involve 5 equivalents of base in chloroform, with reactions reaching equilibrium within 10-30 minutes [8].
| Reaction Type | Catalyst | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Chan-Lam Coupling | Cu(OAc)₂·H₂O | Dichloroethane | Room temperature | 1-24 h | 51-100% |
| Dynamic Exchange | Et₃N (5 equiv) | Chloroform | Room temperature | 10-30 min | 85-95% |
| Boroxine Formation | Molecular sieves | Various | Room temperature | Variable | 80-100% |
Oxidative coupling of thiophenols represents the most direct and widely employed strategy for disulfide synthesis [3] [10] [11]. This approach encompasses various oxidizing systems, each offering distinct advantages in terms of reaction conditions, selectivity, and environmental considerations [3] [10] [11].
Photooxidative coupling has emerged as an environmentally benign alternative to metal-based oxidizing systems [10] [12]. Para-substituted thiophenol derivatives undergo efficient photooxidative coupling upon irradiation, yielding the corresponding disulfides in high yields [10] [12]. For para-nitrothiophenol, irradiation produces 4,4'-dinitrodiphenyl disulfide in 81% yield [10] [12]. The reaction mechanism involves excitation of the thiolate form at 455 nm, followed by collisions with surrounding neutral thiol molecules [10] [12].
The photooxidative process demonstrates remarkable substrate generality, proceeding efficiently regardless of the electron-withdrawing or electron-donating properties of the substituents, provided that appropriate pH conditions and excitation wavelengths are employed [10] [12]. The optimal pH for maximum product yield is approximately 5, suggesting that both neutral thiol and anionic thiolate forms are required for efficient photoreaction [10] [12].
Sulfuryl fluoride has recently been introduced as a highly effective oxidant for thiol-to-disulfide conversion [11] [13]. This reagent demonstrates exceptional selectivity toward thiols with a calculated thermodynamic driving force of 64.4 kcal/mol [11] [13]. The reaction proceeds through a two-step mechanism involving initial nucleophilic attack by thiol on sulfuryl fluoride, followed by reduction of the resulting intermediate by an additional thiol molecule [11] [13].
The sulfuryl fluoride method satisfies stringent click chemistry criteria, exhibiting high thermodynamic driving force, simple reaction conditions, wide substrate scope, quantitative yields, and exceptional chemoselectivity [11] [13]. Experimental results demonstrate that various thiol substrates, including challenging secondary and tertiary thiols, are efficiently converted to their corresponding symmetric disulfides with yields of 98% or higher [11] [13]. The method accommodates diverse functional groups including anilines, carboxylic acids, ketones, halides, amides, and heterocycles [11] [13].
| Oxidizing Agent | Reaction Conditions | Substrate Scope | Yield Range | Reaction Time |
|---|---|---|---|---|
| Iodine (0.5 equiv) | H₂O/CH₃CN (1:5), rt | Aromatic thiols | 90-100% | Minutes |
| DMSO/HI | CH₃CN, rt | Aromatic/aliphatic | 87-95% | 20-30 min |
| SO₂F₂ | Various solvents, rt | Wide scope | ≥98% | Variable |
| Light (455 nm) | Aqueous, pH 5 | para-Substituted | 60-81% | Hours |
The oxidative coupling methodology has been further enhanced through the development of redox-click chemistry approaches [11] [13]. These methods enable modular synthesis of symmetrical, unsymmetrical, and cyclic disulfides through carefully controlled reaction conditions [11] [13]. The exceptional chemoselectivity observed prevents over-oxidation side reactions and enables non-chromatographic purification processes [11] [13].
The thermal polymerization of 4-bromophenyl disulfide represents a fundamental approach to synthesizing poly(arylene sulfide) materials through free radical mechanisms. The compound undergoes thermal decomposition at temperatures ranging from 270°C to 300°C, initiating homolytic cleavage of both the sulfur-sulfur bonds and carbon-bromine bonds to generate reactive intermediates [1] [2] [3].
The primary mechanism involves the initial homolytic scission of the disulfide bond (S-S) at elevated temperatures, generating thiyl radicals. Simultaneously, the thermal energy promotes cleavage of the carbon-bromine bonds, producing phenyl radicals and bromine radicals. These radical species then participate in propagation reactions, forming polymer chains through radical coupling mechanisms [1] [4] [5].
Table 1: Thermal Polymerization Data for 4-Bromophenyl Disulfide
| Reaction Conditions | Temperature (°C) | Mechanism | Products | Molecular Weight | Yield (%) |
|---|---|---|---|---|---|
| Thermal decomposition (280°C) | 280 | Free radical homolytic scission | Low MW poly(phenylene sulfide) | Low | 30-40 |
| Thermal decomposition with Na2CO3 (280°C) | 280 | Free radical with base catalysis | Poly(phenylene sulfide) Tm ~280°C | Medium | 60-70 |
| Thermal decomposition with Zn metal (280°C) | 280 | Free radical with metal reduction | Poly(phenylene sulfide) Tm ~275°C | Medium-High | 70-80 |
| Thermal decomposition with KI/Zn (280°C) | 280 | Free radical with KI catalyst | High MW poly(phenylene sulfide) | High | 80-90 |
| Thermal decomposition (300°C) | 300 | Free radical homolytic scission | Poly(phenylene sulfide) + degradation | Variable | 50-60 |
| Solvent-free conditions (270°C) | 270 | Free radical polymerization | Poly(phenylene sulfide) | Medium | 65-75 |
| Quinoline/pyridine (10:1) mixture | 270 | Free radical in solvent mixture | High MW poly(phenylene sulfide) | High | 75-85 |
The most successful thermal polymerization conditions involve the use of metal catalysts, particularly zinc metal combined with potassium iodide, which enhances both the molecular weight and yield of the resulting poly(phenylene sulfide) [1]. The zinc metal serves as a reducing agent that facilitates the formation of more reactive intermediates, while potassium iodide acts as a catalyst that promotes chain propagation over termination reactions.
The thermal stability of the resulting polymers is exceptional, with decomposition temperatures exceeding 450°C. This high thermal stability is attributed to the aromatic backbone structure and the presence of sulfur linkages that provide resistance to thermal degradation [6] [7]. The polymers exhibit semicrystalline morphology with melting temperatures in the range of 275-286°C, depending on the molecular weight and processing conditions [1] [6].
Oxygen-oxidative polymerization of 4-bromophenyl disulfide represents an alternative approach that operates under milder conditions while achieving high conversions and controlled polymer architectures. This strategy exploits the reactivity of the disulfide bond toward oxidizing agents to generate reactive intermediates that subsequently polymerize through radical mechanisms [8] [9] [10].
The most effective oxidative systems employ atmospheric oxygen in combination with organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as photobase generators. Under these conditions, the disulfide bonds undergo oxidative cleavage to form thiyl radicals, which then propagate to form polymer chains [8] [10]. The reaction proceeds through a well-defined mechanism where the base deprotonates terminal thiol groups to form thiolate anions, which then react with atmospheric oxygen to generate thiyl radicals and subsequent radical coupling [8].
Table 2: Oxygen-Oxidative Polymerization Data for 4-Bromophenyl Disulfide
| Oxidizing Agent | Base/Catalyst | Reaction Time | Temperature (°C) | Conversion (%) | Product Properties |
|---|---|---|---|---|---|
| Atmospheric oxygen | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | 2-24 hours | 25-60 | 85-95 | Elastomeric, crosslinked |
| Hydrogen peroxide | Sodium carbonate | 4-8 hours | 40-80 | 70-85 | Moderate MW, semicrystalline |
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Trifluoroacetic acid | 40 hours | 25 | 90-95 | High MW, end-capped |
| Sulfuryl fluoride (SO2F2) | Triethylamine | 0.5 hours | 25 | 95-99 | High MW, linear |
| Iodine/base system | Potassium iodide | 6-12 hours | 60-100 | 75-90 | Variable MW |
| Ozone treatment | None | 1-3 hours | 25-40 | 60-80 | Low MW, oxidized |
Advanced oxidative systems utilizing sulfuryl fluoride (SO2F2) have demonstrated remarkable efficiency, achieving near-quantitative conversions within 30 minutes at room temperature [9]. The mechanism involves the rapid reduction of SO2F2 by thiol groups through a two-step process with a thermodynamic driving force of 64.4 kcal/mol, making the reaction thermodynamically favorable [9]. This system exhibits exceptional selectivity, preventing over-oxidation and side reactions while maintaining high molecular weights.
The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent in combination with trifluoroacetic acid provides access to telechelic polymers with controlled end-group functionalization [11]. This approach generates sulfonium cations that react selectively with electron-rich aromatic compounds, enabling the preparation of well-defined polymer architectures with high degrees of end-functionalization [11].
The polymerization of 4-bromophenyl disulfide yields various poly(arylene sulfide) derivatives with distinct structural features and properties. The primary product is poly(phenylene sulfide), but variations in reaction conditions and the incorporation of different monomers lead to a family of related polymers with tunable characteristics [6] [12] [13].
Table 3: Properties of Poly(arylene sulfide) Derivatives
| Property | Poly(phenylene sulfide) | Poly(biphenylene sulfide) | Poly(phenylene sulfide sulfone) | Methylated variants |
|---|---|---|---|---|
| Glass Transition Temperature (Tg) | 83-92°C | 110-120°C | 215°C | 90-105°C |
| Melting Temperature (Tm) | 275-286°C | 454°C | Amorphous | 200-250°C |
| Thermal Stability (Tdmax) | 450-500°C | 520-550°C | 400-450°C | 380-420°C |
| Crystallinity | 35-70% | 45-65% | 0% | 25-45% |
| Density | 1.35 g/cm³ | 1.42 g/cm³ | 1.45 g/cm³ | 1.25 g/cm³ |
| Tensile Strength | 70-85 MPa | 85-100 MPa | 60-75 MPa | 50-65 MPa |
| Elastic Modulus | 3.5-4.0 GPa | 4.2-4.8 GPa | 2.8-3.2 GPa | 2.5-3.0 GPa |
| Refractive Index | 1.65-1.67 | 1.70-1.72 | 1.62-1.65 | 1.58-1.62 |
| Dielectric Constant | 3.0-3.2 | 3.2-3.5 | 3.8-4.2 | 2.8-3.1 |
| Chemical Resistance | Excellent | Excellent | Good | Good |
Poly(phenylene sulfide) derivatives exhibit exceptional thermal stability with decomposition temperatures exceeding 450°C, making them suitable for high-temperature applications [6] [7]. The glass transition temperatures range from 83°C for standard poly(phenylene sulfide) to 215°C for poly(phenylene sulfide sulfone) variants, providing flexibility in material selection for specific temperature requirements [6].
The crystallinity of these polymers varies significantly depending on the molecular structure. Standard poly(phenylene sulfide) exhibits 35-70% crystallinity, while poly(phenylene sulfide sulfone) is completely amorphous due to the bulky sulfone groups that disrupt chain packing [6]. This variation in crystallinity directly affects mechanical properties, with more crystalline variants showing higher tensile strength and elastic modulus [6].
The incorporation of sulfur atoms into the polymer backbone provides unique optical properties, including high refractive indices ranging from 1.58 to 1.72 [12] [14]. These high refractive indices make poly(arylene sulfide) derivatives particularly attractive for optical applications, including lenses, waveguides, and other photonic devices [14].
The versatility of 4-bromophenyl disulfide polymerization enables the construction of sophisticated material architectures beyond simple linear polymers. These include crosslinked networks, block copolymers, and hierarchical structures that exploit the unique reactivity of the disulfide functionality [15] [16] [17].
Crosslinked networks can be formed through the use of multifunctional disulfide monomers or by incorporating crosslinking agents during the polymerization process [10]. The resulting materials exhibit enhanced mechanical properties and thermal stability while maintaining the inherent chemical resistance of the poly(arylene sulfide) backbone [10]. The crosslink density can be controlled by adjusting the concentration of crosslinking agents or by varying the reaction time and temperature.
Block copolymer architectures are accessible through sequential polymerization strategies or through the use of telechelic poly(arylene sulfide) intermediates [11]. These block copolymers combine the thermal stability and chemical resistance of poly(arylene sulfide) segments with the properties of other polymer blocks, creating materials with enhanced performance characteristics [11].
Two-dimensional material architectures have been demonstrated through the covalent attachment of 4-bromophenyl disulfide derivatives to layered materials such as graphene and molybdenum disulfide [15] [18]. Under laser irradiation, the covalently tethered bromophenyl groups eliminate bromine radicals, generating highly reactive phenyl radicals that attack the underlying substrate to form patterned heterostructures [15]. This approach enables the spatial control of material properties and the creation of functional interfaces for electronic and photonic applications.
Hierarchical porous structures can be achieved through controlled polymerization in the presence of template molecules or through post-polymerization processing techniques [19]. These materials exhibit high surface areas and controlled pore sizes, making them suitable for applications in gas separation, catalysis, and energy storage [19] [20].
The development of dynamic covalent networks based on disulfide exchange reactions represents another advanced architecture [12]. These materials can undergo reversible bond formation and breaking under appropriate conditions, enabling self-healing properties and recyclability while maintaining the high-performance characteristics of poly(arylene sulfide) materials [12].
Recent advances have demonstrated the synthesis of polytrithiocarbonates with enhanced sulfur content through the polycondensation of dithiols with dimethyl trithiocarbonate [12]. These materials exhibit superior optical properties with refractive indices exceeding 1.8 and can be completely depolymerized back to their constituent monomers for chemical recycling [12].
Corrosive;Irritant;Environmental Hazard